(Rac)-BL-918

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

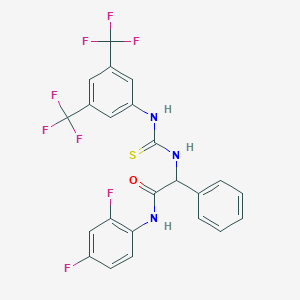

2-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]-N-(2,4-difluorophenyl)-2-phenylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15F8N3OS/c24-15-6-7-18(17(25)11-15)33-20(35)19(12-4-2-1-3-5-12)34-21(36)32-16-9-13(22(26,27)28)8-14(10-16)23(29,30)31/h1-11,19H,(H,33,35)(H2,32,34,36) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDBWQANRZRCMMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)NC2=C(C=C(C=C2)F)F)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15F8N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(Rac)-BL-918 Activation of the ULK1 Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of (Rac)-BL-918, a potent activator of UNC-51-like kinase 1 (ULK1), a critical initiator of the autophagy pathway. This document outlines the core signaling cascade, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the molecular interactions and experimental workflows.

Core Concept: this compound as a ULK1 Activator

This compound is the racemic mixture of BL-918, a small molecule identified as a direct activator of ULK1. By binding to and modulating the activity of the ULK1 complex, BL-918 initiates the downstream signaling cascade of autophagy, a cellular process responsible for the degradation and recycling of damaged organelles and protein aggregates. This mechanism of action has positioned BL-918 as a promising therapeutic candidate for neurodegenerative diseases such as Parkinson's and Amyotrophic Lateral Sclerosis (ALS), where the clearance of toxic protein aggregates is a key therapeutic strategy.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the interaction of BL-918 with ULK1 and its cellular effects.

| Parameter | Value | Description | Source |

| EC50 | 24.14 nM | The concentration of BL-918 that elicits a half-maximal response in ULK1 activation. | [3] |

| Kd | 0.719 µM | The equilibrium dissociation constant, indicating the binding affinity of BL-918 to ULK1. | [3] |

Table 1: In Vitro Efficacy and Binding Affinity of BL-918 for ULK1.

| Cell Line | Treatment | Effect | Source |

| SH-SY5Y | 0.5-50 µM BL-918 for 24 hours | Partially reverses MPP+-induced cell death. | [3] |

| hSODG93A-NSC34 | 5, 10 µM BL-918 | Dose-dependently induces ULK1-dependent autophagy and eliminates toxic SOD1 aggregates. |

Table 2: Cellular Activity of BL-918 in Neurodegenerative Disease Models.

ULK1 Activation Pathway by this compound

The canonical ULK1 activation pathway is tightly regulated by the cellular energy status, primarily through the opposing actions of AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR).

-

In nutrient-rich conditions , mTOR is active and phosphorylates ULK1 at Ser757, which inhibits ULK1 activity and prevents the initiation of autophagy.

-

In nutrient-poor conditions or upon cellular stress , AMPK is activated and phosphorylates ULK1 at activating sites, such as Ser317 and Ser555.

BL-918 acts as a direct activator of ULK1. Treatment with BL-918 leads to a decrease in the inhibitory phosphorylation at Ser757 and an increase in the activating phosphorylations at Ser317 and Ser555. This shifts the equilibrium towards an active ULK1 complex, which then phosphorylates its downstream targets to initiate the formation of the autophagosome. The core of this initiation machinery is the ULK1 complex, consisting of ULK1, ATG13, FIP200, and ATG101. The activated ULK1 complex then proceeds to phosphorylate components of the downstream PI3K complex, a crucial step in the nucleation of the autophagosomal membrane.

References

- 1. BL-918, a small-molecule activator of ULK1, induces cytoprotective autophagy for amyotrophic lateral sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BL-918, a small-molecule activator of ULK1, induces cytoprotective autophagy for amyotrophic lateral sclerosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

(Rac)-BL-918: A Technical Guide to ULK1-Mediated Autophagy Induction

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-BL-918, the racemic mixture of the potent UNC-51-like kinase 1 (ULK1) activator BL-918, has emerged as a significant pharmacological tool for the induction of autophagy. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, quantitative effects on autophagic markers, detailed experimental protocols for its characterization, and the signaling pathways it modulates. BL-918 is an orally active compound that directly binds to and activates ULK1, a critical serine/threonine kinase that initiates the autophagy cascade.[1][2][3] Its ability to induce cytoprotective autophagy has positioned it as a promising therapeutic candidate for neurodegenerative disorders such as Parkinson's disease and amyotrophic lateral sclerosis (ALS).[2][4]

Mechanism of Action

BL-918 functions as a direct activator of ULK1. Structural studies have identified key amino acid residues within the ULK1 binding pocket, including Arginine 18, Lysine 50, Asparagine 86, and Tyrosine 89, that are crucial for its interaction with BL-918. Upon binding, BL-918 modulates the phosphorylation status of ULK1, leading to its activation. Specifically, it enhances the phosphorylation of ULK1 at activating sites such as Serine 317 and Serine 555, while concurrently decreasing phosphorylation at the inhibitory site, Serine 757, which is a target of the master autophagy inhibitor, mTORC1. This activation of the ULK1 complex initiates the downstream signaling cascade required for the formation of autophagosomes.

Quantitative Data on Autophagy Induction

The efficacy of BL-918 in inducing autophagy has been quantified across various in vitro and in vivo models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy of BL-918

| Parameter | Cell Line | Concentration/Time | Result | Reference |

| ULK1 Activation (EC50) | - | - | 24.14 nM | |

| ULK1 Binding Affinity (Kd) | - | - | 0.719 µM | |

| LC3-II Expression | PC12, NSC34, hSODWT-NSC34, hSODG93A-NSC34 | 5 µM, 10 µM | Dose-dependent increase | |

| LC3-II, Beclin-1, p-Beclin-1 Expression | SH-SY5Y | 5 µM; 6-36 hours | Time-dependent increase | |

| p62/SQSTM1 Expression | SH-SY5Y | 5 µM; 6-36 hours | Time-dependent decrease | |

| ULK1 Phosphorylation (Ser317, Ser555) | SH-SY5Y | 5 µM | Increased phosphorylation | |

| ULK1 Phosphorylation (Ser757) | SH-SY5Y | 5 µM | Decreased phosphorylation | |

| Cell Viability (MPP+-induced toxicity) | SH-SY5Y | 0.5-50 µM | Partial reversal of cell death |

Table 2: In Vivo Efficacy of BL-918

| Animal Model | Treatment Regimen | Measured Outcome | Result | Reference |

| MPTP-induced Parkinson's Disease (mice) | 20, 40, 80 mg/kg/day (oral gavage) | Attenuation of dopamine and its metabolites' loss | Significant protection of dopaminergic neurons | |

| SODG93A ALS (mice) | 40, 80 mg/kg, b.i.d. (i.g.) | Lifespan and motor function | Dose-dependent prolongation of lifespan and improved motor function | |

| SODG93A ALS (mice) | 40, 80 mg/kg, b.i.d. (i.g.) | SOD1 aggregate clearance in spinal cord and cerebral cortex | Enhanced clearance through autophagy induction |

Signaling Pathways

This compound-induced autophagy is primarily mediated through the canonical ULK1-dependent pathway. More recent evidence also points to its role in promoting mitophagy, the selective degradation of mitochondria, via the ULK1/PINK1/Parkin pathway.

ULK1-Dependent Autophagy Initiation

BL-918 directly binds to and activates ULK1, which then phosphorylates components of the autophagy initiation complex, including ATG13 and FIP200. This activated complex subsequently phosphorylates and activates Beclin-1, a key component of the VPS34 complex, which is essential for the nucleation of the phagophore, the precursor to the autophagosome.

Caption: this compound-mediated activation of the ULK1 complex.

ULK1-Mediated Mitophagy

In the context of damaged mitochondria, ULK1 can promote mitophagy through the PINK1/Parkin pathway. While the precise mechanism of BL-918's influence on this specific pathway is still under investigation, ULK1 is known to be required for efficient mitophagy. It can enhance the interaction between p62/SQSTM1 and PINK1, facilitating the recruitment of the autophagy machinery to ubiquitinated mitochondria.

Caption: Role of ULK1 in PINK1/Parkin-mediated mitophagy.

Experimental Protocols

The following are generalized protocols based on methodologies reported in the primary literature for the assessment of this compound-induced autophagy. Researchers should optimize these protocols for their specific experimental systems.

Western Blot Analysis of Autophagy Markers

Objective: To quantify the expression levels of key autophagy-related proteins (LC3, p62, Beclin-1, and phosphorylated ULK1) following treatment with this compound.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for LC3, p62, Beclin-1, p-ULK1 Ser317/555, p-ULK1 Ser757, and a loading control like GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment and Lysis: Plate cells and treat with desired concentrations of this compound for various time points. Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantification: Densitometrically quantify the band intensities and normalize to the loading control. The ratio of LC3-II to LC3-I is a key indicator of autophagic flux.

Immunofluorescence for LC3 Puncta

Objective: To visualize and quantify the formation of autophagosomes (LC3 puncta) in cells treated with this compound.

Materials:

-

Cells grown on coverslips

-

4% paraformaldehyde (PFA) in PBS for fixation

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBST)

-

Primary antibody against LC3

-

Fluorescently-labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Treat cells grown on coverslips with this compound.

-

Fixation and Permeabilization: Wash cells with PBS, fix with 4% PFA for 15 minutes, and then permeabilize for 10 minutes.

-

Blocking and Staining: Block with blocking buffer for 30 minutes. Incubate with the primary LC3 antibody for 1 hour at room temperature or overnight at 4°C.

-

Secondary Antibody and Counterstaining: Wash with PBST and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark. Counterstain with DAPI.

-

Mounting and Imaging: Mount the coverslips onto microscope slides with antifade medium. Acquire images using a fluorescence microscope.

-

Analysis: Quantify the number of LC3 puncta per cell. An increase in puncta indicates the accumulation of autophagosomes.

Caption: Workflow for assessing this compound-induced autophagy.

Conclusion

This compound is a valuable pharmacological agent for the robust induction of autophagy through the direct activation of ULK1. Its well-characterized mechanism of action and quantifiable effects on autophagy markers make it an essential tool for researchers studying autophagic processes and a promising lead compound for the development of therapeutics for diseases associated with impaired autophagy, particularly neurodegenerative disorders. The experimental protocols and pathway diagrams provided in this guide offer a framework for the effective utilization and further investigation of this potent autophagy inducer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Small-Molecule Activator of UNC-51-Like Kinase 1 (ULK1) That Induces Cytoprotective Autophagy for Parkinson's Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. glpbio.com [glpbio.com]

- 4. BL-918, a small-molecule activator of ULK1, induces cytoprotective autophagy for amyotrophic lateral sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]

(Rac)-BL-918: A Novel Modulator of PINK1/Parkin Signaling for Neuroprotection

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Mitochondrial dysfunction is a central pathological feature of Parkinson's disease (PD). The PINK1/Parkin signaling pathway plays a critical role in maintaining mitochondrial quality control through the selective removal of damaged mitochondria via a process known as mitophagy. Deficiencies in this pathway are linked to the pathogenesis of both familial and sporadic PD. (Rac)-BL-918 has emerged as a significant small molecule activator of this pathway, demonstrating neuroprotective effects in preclinical models of Parkinson's disease. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data, providing detailed experimental protocols, and visualizing the associated signaling pathways and experimental workflows.

Introduction

The PTEN-induced putative kinase 1 (PINK1) and the E3 ubiquitin ligase Parkin are key regulators of mitochondrial homeostasis. In healthy mitochondria, PINK1 is continuously imported into the inner mitochondrial membrane and subsequently cleaved and degraded. However, upon mitochondrial damage, characterized by a loss of mitochondrial membrane potential, PINK1 accumulates on the outer mitochondrial membrane. This accumulation initiates a signaling cascade that leads to the recruitment and activation of Parkin from the cytosol. Activated Parkin then ubiquitinates various outer mitochondrial membrane proteins, tagging the damaged organelle for degradation by the autophagy machinery.

This compound, the racemic mixture of BL-918, has been identified as a potent inducer of mitophagy.[1] Initially characterized as an activator of UNC-51-like kinase 1 (ULK1), a key initiator of autophagy, subsequent research has revealed its profound effects on the PINK1/Parkin pathway.[1][2][3] This guide delves into the technical details of this compound's function as a modulator of PINK1/Parkin signaling, providing valuable information for researchers in neurodegenerative disease and drug development.

Mechanism of Action of this compound

This compound activates the PINK1/Parkin signaling pathway primarily by inducing mitochondrial depolarization.[3] This effect is linked to the opening of the mitochondrial permeability transition pore (mPTP). The sustained opening of the mPTP leads to the dissipation of the mitochondrial membrane potential, which is the critical trigger for PINK1 stabilization and accumulation on the outer mitochondrial membrane.

Once accumulated, PINK1 autophosphorylates and then phosphorylates ubiquitin on mitochondrial outer membrane proteins. This phosphorylated ubiquitin serves as a docking signal for Parkin, recruiting it from the cytosol to the mitochondrial surface. PINK1 then directly phosphorylates Parkin at Serine 65, leading to its full activation. Activated Parkin, in turn, builds ubiquitin chains on various mitochondrial substrate proteins, amplifying the signal for mitophagy.

Interestingly, the activation of the PINK1/Parkin pathway by BL-918 has been shown to be independent of its activity as a ULK1 activator. This suggests a dual mechanism of action where BL-918 can induce mitophagy through two distinct but complementary pathways.

Quantitative Data

The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.

Table 1: In Vitro Efficacy of BL-918

| Parameter | Cell Line | Concentration | Effect | Reference |

| Parkin Translocation | HeLa-Venus-Parkin | 10, 20, 30 µM | Dose-dependent increase in Parkin translocation to mitochondria. | |

| Ubiquitin Phosphorylation | HeLa-Venus-Parkin | 10, 20, 30 µM | Increased phosphorylation of ubiquitin at Serine 65. | |

| Mitophagy Induction | HeLa-Venus-Parkin | 20 µM | Significant induction of mitophagy. | |

| Cytoprotection against MPP+ | SH-SY5Y | 0.5-50 µM | Partial reversal of MPP+-induced cell death. |

Table 2: In Vivo Efficacy of BL-918

| Animal Model | Dosage | Administration Route | Key Findings | Reference |

| MPTP-induced Parkinson's Disease Mouse Model | 40 mg/kg/day | Oral gavage | Attenuated the loss of dopaminergic neurons and improved motor function. | |

| SODG93A Mouse Model of ALS | 40, 80 mg/kg, b.i.d. | Intragastric | Dose-dependently prolonged lifespan and improved motor function. |

Signaling Pathways and Experimental Workflows

This compound and the PINK1/Parkin Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound in activating the PINK1/Parkin signaling pathway.

Caption: this compound induces mPTP opening, leading to PINK1 activation and subsequent Parkin-mediated mitophagy.

Experimental Workflow for Evaluating this compound

This diagram outlines a typical experimental workflow to assess the efficacy of this compound in a cell-based model of Parkinson's disease.

Caption: A typical workflow for in vitro evaluation of this compound's effect on the PINK1/Parkin pathway.

Detailed Experimental Protocols

The following are detailed protocols for key experiments used to characterize the effects of this compound on the PINK1/Parkin signaling pathway.

Cell Culture and Treatment

-

Cell Line: HeLa cells stably expressing Venus-tagged Parkin (HeLa-Venus-Parkin) are commonly used. These cells can be generated through lentiviral transduction.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: this compound is dissolved in DMSO to create a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentrations (e.g., 10, 20, 30 µM). Control cells are treated with an equivalent amount of DMSO.

Western Blot Analysis

-

Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies overnight at 4°C. Relevant primary antibodies include those against PINK1, Parkin, phospho-ubiquitin (Ser65), and a loading control (e.g., GAPDH or β-actin).

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence Microscopy

-

Cell Seeding and Treatment: HeLa-Venus-Parkin cells are seeded on glass coverslips and treated with this compound as described above.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde in PBS for 15 minutes, followed by permeabilization with 0.2% Triton X-100 in PBS for 10 minutes.

-

Blocking and Staining: Cells are blocked with 5% BSA in PBS for 1 hour. To visualize mitochondria, cells can be stained with an antibody against a mitochondrial marker (e.g., Tom20). For mitophagy analysis, an antibody against LC3 can be used.

-

Imaging: Coverslips are mounted on glass slides with a mounting medium containing DAPI for nuclear staining. Images are acquired using a confocal microscope. Parkin translocation is quantified by measuring the colocalization of the Venus-Parkin signal with the mitochondrial marker.

Mitochondrial Membrane Potential Assay

-

Staining: Cells are incubated with a mitochondrial membrane potential-sensitive dye, such as Tetramethylrhodamine, Ethyl Ester (TMRE), at a final concentration of 50-100 nM for 20-30 minutes at 37°C.

-

Analysis: The fluorescence intensity is measured using a flow cytometer or a fluorescence microscope. A decrease in TMRE fluorescence indicates mitochondrial depolarization.

Mitochondrial Permeability Transition Pore (mPTP) Assay

-

Loading: Cells are co-loaded with Calcein-AM (a fluorescent dye) and CoCl2 (a quencher of cytosolic calcein fluorescence). In healthy cells with a closed mPTP, calcein accumulates in the mitochondria and is protected from quenching by CoCl2.

-

Induction and Measurement: The opening of the mPTP is induced by a Ca2+ ionophore like ionomycin. Upon mPTP opening, CoCl2 enters the mitochondria and quenches the calcein fluorescence. The decrease in mitochondrial fluorescence is measured using a fluorescence plate reader or microscope.

In Vivo MPTP Mouse Model of Parkinson's Disease

-

Animal Model: C57BL/6 mice are commonly used.

-

MPTP Administration: Mice are intraperitoneally injected with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) at a dose of 20-30 mg/kg for several consecutive days to induce dopaminergic neurodegeneration.

-

This compound Treatment: this compound is administered by oral gavage at a dose of, for example, 40 mg/kg/day, starting before or concurrently with MPTP injections and continuing for the duration of the study.

-

Behavioral Analysis: Motor function is assessed using tests such as the rotarod and pole test.

-

Histological and Biochemical Analysis: At the end of the study, brains are collected for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra and striatum, and for HPLC analysis of dopamine and its metabolites.

Conclusion

This compound represents a promising therapeutic candidate for Parkinson's disease by virtue of its ability to activate the PINK1/Parkin signaling pathway and promote the clearance of damaged mitochondria. Its dual mechanism of action, potentially involving both ULK1-dependent autophagy and PINK1/Parkin-mediated mitophagy, makes it a particularly interesting molecule for further investigation. The data and protocols presented in this guide are intended to facilitate further research into this compound and other modulators of mitochondrial quality control for the development of novel neuroprotective therapies.

References

An In-depth Technical Guide on the Role of (Rac)-BL-918 in Mitophagy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: (Rac)-BL-918 is the racemic mixture of BL-918, a potent, orally active small molecule that has been identified as a significant inducer of mitophagy. It primarily functions as an activator of UNC-51-like kinase 1 (ULK1), a critical initiator of the autophagy pathway.[1][2][3] Furthermore, recent studies have elucidated a dual mechanism whereby BL-918 also activates the PINK1/Parkin signaling pathway, a key regulator of mitochondrial quality control.[4][5] This guide provides a comprehensive overview of the molecular mechanisms, experimental data, and methodologies related to the action of this compound in mitophagy, positioning it as a promising therapeutic candidate for neurodegenerative diseases such as Parkinson's Disease (PD) and Amyotrophic Lateral Sclerosis (ALS).

Core Mechanism of Action

This compound induces mitophagy through a dual, interconnected mechanism involving two principal pathways:

-

Direct ULK1 Activation: BL-918 is a potent activator of ULK1, the apex kinase in the autophagy initiation complex. It binds to ULK1 with high affinity, leading to its phosphorylation at activating sites (Ser317 and Ser555) and a decrease in phosphorylation at an inhibitory site (Ser757). This activation of the ULK1 complex is essential for the formation of the phagophore, the precursor to the autophagosome that engulfs damaged mitochondria.

-

PINK1/Parkin Pathway Activation: BL-918 has been shown to decrease the mitochondrial membrane potential. This depolarization is a key signal for the stabilization of PINK1 (PTEN-induced kinase 1) on the outer mitochondrial membrane. Stabilized PINK1 then recruits and activates the E3 ubiquitin ligase Parkin, which ubiquitinates various outer mitochondrial membrane proteins. This process tags the damaged mitochondria for recognition by autophagy receptors and subsequent engulfment by the phagophore.

These two pathways converge to ensure the efficient and selective removal of dysfunctional mitochondria. The direct activation of ULK1 by BL-918 can enhance the PINK1/Parkin-mediated response, leading to robust mitophagic flux.

Signaling Pathway Visualization

The signaling cascade initiated by BL-918 is visualized below. The diagram illustrates the dual mechanism of action, from the initial trigger to the final degradation of damaged mitochondria.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies, demonstrating the potency and efficacy of BL-918.

Table 1: In Vitro Activity of BL-918

| Parameter | Value | Cell Line | Description | Source |

|---|---|---|---|---|

| ULK1 Activation (EC₅₀) | 24.14 nM | - | The half-maximal effective concentration for activating ULK1 kinase. | |

| ULK1 Binding Affinity (Kd) | 0.719 µM | - | The dissociation constant, indicating high-affinity binding to ULK1. | |

| Autophagy Induction | 5 µM (24h) | SH-SY5Y | Concentration and time for significant induction of autophagy markers. | |

| Cytoprotection | 0.5 - 50 µM | SH-SY5Y | Dose range where BL-918 partially reverses MPP+-induced cell death. |

| Parkin Translocation | 20 µM (1h) | HeLa-Venus-Parkin | Concentration and time to induce Parkin translocation to mitochondria. | |

Table 2: In Vivo Efficacy of BL-918 in Disease Models

| Model | Dosage | Route | Key Outcome | Source |

|---|---|---|---|---|

| MPTP-induced Parkinson's | 20, 40, 80 mg/kg/day | Oral gavage | Attenuated the loss of dopamine and its metabolites (DOPAC, HVA). | |

| SOD1G93A ALS Mice | 40, 80 mg/kg (b.i.d.) | Intragastric | Dose-dependently prolonged lifespan and improved motor function. |

| Subarachnoid Hemorrhage | Post-SAH | Intraperitoneal | Improved neurological function and reduced oxidative stress. | |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the role of BL-918 in mitophagy.

4.1 Western Blot Analysis for Autophagy Markers

This protocol is used to quantify changes in the expression of key proteins involved in the autophagy and mitophagy pathways following BL-918 treatment.

-

Cell Culture and Treatment: Plate SH-SY5Y cells and grow to 70-80% confluency. Treat cells with BL-918 (e.g., 5 µM) or vehicle control (DMSO) for specified time points (e.g., 6, 12, 24, 36 hours).

-

Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Centrifuge lysates to pellet cell debris and collect the supernatant. Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Denature protein lysates and load equal amounts (e.g., 20-30 µg) onto a polyacrylamide gel. Separate proteins by size via electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Key antibodies include:

-

p-ULK1 (Ser555)

-

Total ULK1

-

PINK1

-

Parkin

-

LC3B (to detect LC3-I and LC3-II)

-

p62/SQSTM1

-

β-Actin or GAPDH (as a loading control)

-

-

Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect chemiluminescence using an imaging system. Quantify band intensity using software like ImageJ. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels indicate autophagy induction.

4.2 Immunofluorescence for Parkin Translocation

This microscopy-based assay visualizes the recruitment of Parkin from the cytosol to damaged mitochondria, a hallmark of PINK1/Parkin-mediated mitophagy.

-

Cell Preparation: Seed HeLa cells stably expressing a fluorescently-tagged Parkin (e.g., Venus-Parkin) onto glass coverslips.

-

Treatment and Staining: Treat cells with BL-918 (20 µM) or a vehicle control. In the final 30 minutes of treatment, incubate cells with a mitochondrial dye (e.g., MitoTracker Red CMXRos) to label mitochondria.

-

Fixation and Permeabilization: Wash cells with PBS, then fix with 4% PFA for 15 minutes. Permeabilize the cell membrane with 0.1% Triton X-100 in PBS for 10 minutes to allow antibody access if needed for other markers.

-

Mounting and Imaging: Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.

-

Analysis: Acquire images using a confocal microscope. Parkin translocation is confirmed by observing the colocalization of the green Venus-Parkin signal with the red MitoTracker signal, indicating Parkin has moved to the mitochondria.

4.3 In Vivo Neuroprotection Study in MPTP Mouse Model

This protocol assesses the therapeutic potential of BL-918 in a chemically-induced mouse model of Parkinson's Disease.

-

Animal Model: Use male C57BL/6 mice. Induce Parkinsonism by administering MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) via intraperitoneal injection.

-

Drug Administration: Administer BL-918 (20, 40, or 80 mg/kg/day) or vehicle via oral gavage. A typical regimen starts 2 days before the first MPTP injection and continues for 5 days after the last injection.

-

Behavioral Testing: Perform motor function tests such as the rotarod test and pole test to assess motor coordination and bradykinesia.

-

Neurochemical Analysis: At the end of the study, sacrifice the animals and dissect the striatum and substantia nigra. Use High-Performance Liquid Chromatography (HPLC) to quantify the levels of dopamine and its metabolites, DOPAC and HVA. A rescue of dopamine levels in the BL-918 treated group compared to the MPTP-only group indicates a neuroprotective effect.

-

Immunohistochemistry: Analyze brain sections using immunohistochemistry for Tyrosine Hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra. An attenuation of TH-positive neuron loss in the BL-918 group demonstrates neuroprotection.

Conclusion and Future Directions

This compound is a compelling small molecule that robustly induces mitophagy through the dual activation of the canonical ULK1 autophagy initiation pathway and the PINK1/Parkin mitochondrial quality control pathway. The extensive preclinical data, including its oral bioavailability and efficacy in rodent models of neurodegeneration, underscore its significant therapeutic potential.

Future research should focus on:

-

Clinical Trials: Advancing BL-918 or its optimized analogs into clinical trials for Parkinson's Disease and other neurodegenerative disorders linked to mitochondrial dysfunction.

-

Target Engagement Biomarkers: Developing reliable biomarkers to measure ULK1 activation and mitophagic flux in human subjects to aid in clinical development.

-

Exploring Broader Applications: Investigating the efficacy of BL-918 in other age-related diseases where impaired mitophagy is a contributing factor, such as certain cardiovascular and metabolic diseases.

The continued exploration of this compound and its mechanisms will provide valuable insights into the pharmacological modulation of mitophagy and pave the way for novel treatments for a range of debilitating diseases.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on (Rac)-BL-918 in Parkinson's Disease Models

This compound and its active enantiomer, BL-918, have emerged as promising small molecules in the preclinical research of Parkinson's disease (PD). This technical guide provides a comprehensive overview of the core findings, experimental methodologies, and quantitative data related to the evaluation of this compound in various PD models.

Core Mechanism of Action: Dual Induction of Autophagy and Mitophagy

BL-918 exerts its neuroprotective effects through a dual mechanism of action that enhances cellular quality control pathways essential for neuronal health. It is a potent activator of UNC-51-like kinase 1 (ULK1), a key initiator of autophagy.[1][2][3] This process is crucial for the degradation and recycling of cellular components, including misfolded proteins and damaged organelles.

Furthermore, BL-918 activates the PINK1/Parkin signaling pathway, a primary route for the selective removal of damaged mitochondria, a process known as mitophagy.[4][5] Mitochondrial dysfunction is a well-established hallmark of Parkinson's disease. The activation of the PINK1/Parkin pathway by BL-918 is dependent on PINK1 and is associated with mitochondrial depolarization and the mitochondrial permeability transition (mPT) pore.

This dual activation of general autophagy and specific mitophagy positions BL-918 as a multi-faceted therapeutic candidate for neurodegenerative diseases like Parkinson's.

Signaling Pathways

The signaling cascades initiated by BL-918 are pivotal to its neuroprotective function. Below are diagrammatic representations of the key pathways.

Caption: BL-918 activates ULK1 to induce cytoprotective autophagy.

References

An In-depth Technical Guide to (Rac)-BL-918: A ULK1 Activator for Neuroprotection

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of (Rac)-BL-918 and its active enantiomer, BL-918. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this novel autophagy inducer, particularly in the context of neurodegenerative diseases.

Chemical Structure and Physicochemical Properties

This compound is the racemic mixture of the active R-enantiomer, BL-918, and its S-enantiomer. BL-918 is a potent activator of UNC-51-like kinase 1 (ULK1), a key initiator of autophagy.[1][2][3] The chemical and physical properties of this compound and BL-918 are summarized below.

Chemical Structure of BL-918 (R-enantiomer)

Table 1: Physicochemical Properties of this compound and BL-918

| Property | Value | Reference |

| IUPAC Name | (R)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)-N-(2,4-difluorophenyl)-2-phenylacetamide | [3] |

| Synonyms | BL-918, BL 918, BL918 | [3] |

| Molecular Formula | C23H15F8N3OS | |

| Molecular Weight | 533.44 g/mol | |

| CAS Number | This compound: 2435589-07-2BL-918 (R-isomer): 2101517-69-3 | |

| Appearance | Solid powder | |

| Purity | >98% | |

| Solubility | Soluble in DMSO | |

| Storage | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years) |

Mechanism of Action: A Dual Approach to Neuroprotection

BL-918 primarily exerts its neuroprotective effects by inducing autophagy through the activation of ULK1. Additionally, recent studies have revealed a secondary mechanism involving the activation of the PINK1/Parkin signaling pathway, which is also crucial for mitochondrial quality control.

ULK1-Dependent Autophagy Induction

BL-918 is a potent activator of ULK1, a serine/threonine kinase that initiates the formation of autophagosomes. By binding to and activating ULK1, BL-918 triggers the downstream autophagy cascade, leading to the clearance of aggregated proteins and damaged organelles, which are hallmarks of many neurodegenerative diseases.

Caption: BL-918 activates ULK1 to induce autophagy and promote neuroprotection.

Activation of the PINK1/Parkin Signaling Pathway

Recent evidence suggests that BL-918 can also activate the PINK1/Parkin pathway, a critical mechanism for the removal of damaged mitochondria (mitophagy). This pathway is particularly relevant to Parkinson's disease, where mitochondrial dysfunction is a key pathological feature.

Caption: BL-918 induces the PINK1/Parkin pathway, leading to mitophagy.

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step synthesis protocol for BL-918 is not publicly available in the reviewed literature. However, based on the synthesis of structurally similar thiourea-containing compounds, a plausible synthetic route is proposed.

Proposed Synthetic Scheme:

References

A Technical Guide to the Synthesis and Derivatives of (rac)-BL-918, a Novel ULK1 Activator

For Researchers, Scientists, and Drug Development Professionals

Abstract

(rac)-BL-918 has emerged as a significant small molecule activator of UNC-51-like kinase 1 (ULK1), a serine-threonine kinase that plays a pivotal role in the initiation of autophagy. By inducing cytoprotective autophagy, this compound has demonstrated therapeutic potential in preclinical models of neurodegenerative disorders, including Parkinson's disease and amyotrophic lateral sclerosis (ALS). This technical guide provides a comprehensive overview of the synthesis of this compound, its derivatives, and the associated biological activities. Detailed experimental protocols, quantitative data, and visualization of the relevant signaling pathways are presented to facilitate further research and development in this promising area of medicinal chemistry.

Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins. Dysregulation of autophagy has been implicated in the pathogenesis of numerous diseases, including neurodegeneration, cancer, and metabolic disorders. ULK1, as the initiating kinase of the autophagy pathway, represents a key therapeutic target.

This compound, also referred to as compound 33i in initial studies, was discovered through structure-based drug design as a potent activator of ULK1. It has been shown to induce autophagy and exert cytoprotective effects in various cell and animal models of neurodegenerative diseases. This document serves as a technical resource for researchers interested in the synthesis, derivatization, and biological evaluation of this important compound.

Synthesis of this compound

The synthesis of this compound involves a multi-step sequence. The following protocol is based on the originally reported synthesis.

Reagents and Materials

-

2-Phenylacetic acid

-

2,4-Difluoroaniline

-

3,5-Bis(trifluoromethyl)phenyl isothiocyanate

-

Thionyl chloride (SOCl₂)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Other standard laboratory reagents and solvents

Experimental Protocol

The synthesis of this compound can be achieved through the following steps:

Step 1: Synthesis of 2-phenylacetyl chloride

A solution of 2-phenylacetic acid in dichloromethane is treated with thionyl chloride at room temperature. The reaction mixture is stirred for several hours, and the solvent and excess thionyl chloride are removed under reduced pressure to yield 2-phenylacetyl chloride.

Step 2: Synthesis of N-(2,4-difluorophenyl)-2-phenylacetamide

To a solution of 2,4-difluoroaniline and triethylamine in dichloromethane, 2-phenylacetyl chloride is added dropwise at 0 °C. The reaction mixture is stirred at room temperature until completion. The crude product is then purified by column chromatography.

Step 3: Synthesis of (rac)-2-amino-N-(2,4-difluorophenyl)-2-phenylacetamide

This step typically involves a functional group transformation from the corresponding α-hydroxy or α-bromo derivative. The α-bromination of N-(2,4-difluorophenyl)-2-phenylacetamide can be achieved using N-bromosuccinimide (NBS) and a radical initiator. Subsequent displacement of the bromide with an amino group (e.g., using ammonia or a protected amine) would yield the desired racemic α-amino amide.

Step 4: Synthesis of this compound

A solution of (rac)-2-amino-N-(2,4-difluorophenyl)-2-phenylacetamide in a suitable aprotic solvent such as dichloromethane or DMF is treated with 3,5-bis(trifluoromethyl)phenyl isothiocyanate. The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The final product, this compound, is then purified by column chromatography or recrystallization.

Synthesis Workflow

Caption: Synthetic scheme for this compound.

Derivatives of BL-918

The initial discovery of BL-918 (compound 33i) was part of a broader study that likely involved the synthesis and evaluation of numerous derivatives to establish structure-activity relationships (SAR). While specific details on a wide range of derivatives are not publicly available, the core structure of BL-918 offers several points for modification to explore and optimize its pharmacological properties. Potential modifications could include:

-

Substitution on the phenyl ring of the phenylacetamide moiety: Introducing various substituents could modulate lipophilicity, electronic properties, and steric interactions within the ULK1 binding pocket.

-

Variation of the difluorophenyl group: Altering the substitution pattern or replacing it with other aromatic or heteroaromatic rings could impact binding affinity and selectivity.

-

Modification of the thiourea linker: While the thiourea group is likely crucial for hydrogen bonding interactions with the target protein, subtle modifications could be explored.

-

Alterations to the bis(trifluoromethyl)phenyl group: Changes to the trifluoromethyl groups or the phenyl ring itself could influence binding and pharmacokinetic properties.

Further research into the synthesis and evaluation of such derivatives is warranted to develop next-generation ULK1 activators with improved efficacy and safety profiles.

Biological Activity and Mechanism of Action

Quantitative Biological Data

This compound is a potent activator of ULK1, as demonstrated by the following in vitro data:

| Compound | Target | Assay | Value | Reference |

| BL-918 | ULK1 | EC₅₀ (Cell-free) | 24.14 nM | |

| BL-918 | ULK1 | Kd (Binding affinity) | 0.719 µM |

Mechanism of Action: ULK1-Dependent Autophagy Induction

BL-918 exerts its biological effects by directly binding to and activating ULK1. This activation initiates the autophagy cascade. The ULK1 complex, which also includes ATG13, FIP200, and ATG101, is a central regulator of autophagy initiation. Under normal conditions, mTORC1 phosphorylates and inhibits ULK1. BL-918-mediated activation of ULK1 leads to the phosphorylation of downstream autophagy-related proteins, triggering the formation of the phagophore, the precursor to the autophagosome.

The induced autophagy facilitates the clearance of toxic protein aggregates and damaged organelles, which is the basis for its therapeutic potential in neurodegenerative diseases. For instance, in models of Parkinson's disease, BL-918 has been shown to protect against motor dysfunction and the loss of dopaminergic neurons. In ALS models, it has been demonstrated to eliminate toxic SOD1 aggregates.

Signaling Pathway

Caption: this compound activates the ULK1 complex, inducing autophagy.

Experimental Protocols for Biological Evaluation

In Vitro Autophagy Induction Assay

Objective: To assess the ability of this compound to induce autophagy in a cellular context.

Cell Line: SH-SY5Y neuroblastoma cells or other relevant cell lines.

Protocol:

-

Seed cells in appropriate culture plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0.5-50 µM) for a specified time course (e.g., 6-24 hours). A vehicle control (e.g., DMSO) should be included.

-

Lyse the cells and collect the protein lysates.

-

Perform Western blot analysis to assess the levels of key autophagy markers:

-

LC3-II: An increase in the lipidated form of LC3 (LC3-II) is a hallmark of autophagosome formation.

-

p62/SQSTM1: A decrease in the level of p62, a protein that is selectively degraded by autophagy, indicates increased autophagic flux.

-

Phosphorylated ULK1 substrates: Analyze the phosphorylation status of known ULK1 substrates to confirm target engagement.

-

Cytoprotection Assay in a Parkinson's Disease Model

Objective: To evaluate the protective effect of this compound against neurotoxin-induced cell death.

Cell Line: SH-SY5Y cells.

Protocol:

-

Plate SH-SY5Y cells and allow them to attach.

-

Pre-treat the cells with different concentrations of this compound for a few hours.

-

Induce neurotoxicity by adding a neurotoxin such as MPP⁺ (1-methyl-4-phenylpyridinium).

-

After an incubation period (e.g., 24 hours), assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

-

An increase in cell viability in the presence of this compound compared to the neurotoxin-only control indicates a cytoprotective effect.

Conclusion

This compound is a valuable pharmacological tool for studying the role of ULK1-mediated autophagy in health and disease. Its potent and specific activation of ULK1, coupled with its demonstrated efficacy in preclinical models of neurodegeneration, highlights its potential as a lead compound for the development of novel therapeutics. This technical guide provides the foundational information on its synthesis and biological characterization to support further investigation and optimization of this important class of molecules. Researchers are encouraged to consult the primary literature for more detailed experimental procedures and data.

(Rac)-BL-918: A Technical Guide to a Novel ULK1 Activator for Neurodegenerative Disease Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-BL-918 has emerged as a significant small molecule tool compound in the study of autophagy and its therapeutic potential in neurodegenerative diseases. As a potent, orally active activator of UNC-51-like kinase 1 (ULK1), the racemic form of BL-918 initiates the autophagy cascade, a cellular process critical for the clearance of aggregated proteins and damaged organelles implicated in pathologies such as Parkinson's disease (PD) and Amyotrophic Lateral Sclerosis (ALS). This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and quantitative data to support its use in research and drug discovery.

Introduction

The accumulation of misfolded proteins and dysfunctional organelles is a hallmark of many neurodegenerative disorders. Autophagy is a highly conserved cellular degradation and recycling process that plays a crucial role in maintaining cellular homeostasis by eliminating these toxic components. ULK1, a serine/threonine kinase, is a key initiator of the autophagy pathway, making it an attractive therapeutic target. This compound was identified through a structure-based drug design approach as a potent activator of ULK1, demonstrating cytoprotective effects in various preclinical models of neurodegeneration.[1] This document serves as a detailed resource for researchers utilizing this compound in their studies.

Discovery and Synthesis

This compound, the racemate of BL-918, was discovered through a focused effort on structure-based drug design to identify novel activators of ULK1.[1] The chemical name for this compound is 2-(3,5-bis(trifluoromethyl)phenyl)-N-(2,4-difluorophenyl)-2-((phenylcarbonothioyl)amino)acetamide. While a detailed, step-by-step synthesis protocol is not publicly available in the reviewed literature, the general class of compounds can be synthesized through multi-step organic chemistry routes. A plausible, though unconfirmed, synthetic approach would involve the condensation of a substituted phenylacetic acid derivative with an appropriate aniline, followed by the introduction of the phenylcarbonothioyl group.

Mechanism of Action

This compound exerts its biological effects by directly activating ULK1, a pivotal kinase that initiates the formation of autophagosomes.

ULK1 Activation and Autophagy Induction

BL-918 has been shown to be a potent activator of ULK1 with an EC50 of 24.14 nM.[2] This activation triggers a downstream signaling cascade that leads to the induction of autophagy. The process begins with the formation of the ULK1 complex, which includes ATG13, FIP200, and ATG101.[3][4] This complex then translocates to the phagophore assembly site, where it initiates the formation of the autophagosome.

Signaling Pathways

The activation of ULK1 by this compound initiates a cascade of phosphorylation events that drive the autophagy process. The ULK1 signaling network is complex and involves multiple protein-protein interactions.

Caption: ULK1 Signaling Pathway Activation by this compound.

Mitophagy Induction

Beyond general autophagy, BL-918 has also been shown to induce mitophagy, the selective removal of damaged mitochondria, through the PINK1/Parkin pathway. This is particularly relevant for neurodegenerative diseases where mitochondrial dysfunction is a key pathological feature.

References

(Rac)-BL-918 and ULK1: A Technical Guide to Binding Affinity and Autophagy Activation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of (Rac)-BL-918 to the Unc-51 like autophagy activating kinase 1 (ULK1). This compound, the racemic mixture of the potent ULK1 activator BL-918, has emerged as a significant small molecule in the study of autophagy, a critical cellular process for homeostasis and disease. This document provides a comprehensive overview of the quantitative binding data, detailed experimental methodologies for assessing such interactions, and a visual representation of the relevant signaling pathways.

Core Data Summary

The interaction between this compound and ULK1 is characterized by a strong binding affinity and potent activation of the kinase. The key quantitative parameters from the foundational study by Ouyang et al. (2018) are summarized below.[1]

| Parameter | Value | Method | Reference |

| Binding Affinity (Kd) | 0.719 µM | Not explicitly stated | Ouyang L, et al. J Med Chem. 2018.[1] |

| Half-maximal effective concentration (EC50) | 24.14 nM | ADP-Glo Kinase Assay | Ouyang L, et al. J Med Chem. 2018.[1] |

ULK1 Signaling and Autophagy Initiation

ULK1 is a serine/threonine kinase that plays a pivotal role in the initiation of autophagy. It acts as a crucial node, integrating signals from various upstream pathways, most notably the mTOR and AMPK pathways, to regulate the formation of the autophagosome.

Under nutrient-rich conditions, the mTOR complex 1 (mTORC1) is active and suppresses autophagy by phosphorylating and inhibiting ULK1. Conversely, under conditions of cellular stress, such as nutrient deprivation, AMP-activated protein kinase (AMPK) is activated and promotes autophagy by directly phosphorylating and activating ULK1.

Activated ULK1, as part of a complex with ATG13, FIP200, and ATG101, then phosphorylates downstream targets to initiate the formation of the phagophore, the precursor to the autophagosome.

Experimental Protocols

While the specific methodology for determining the Kd of this compound to ULK1 was not detailed in the primary literature, this section provides comprehensive, generalized protocols for industry-standard assays used to determine kinase binding affinity and activity.

LanthaScreen® Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for measuring the binding of a test compound to a kinase.

Principle: The assay is based on the binding and displacement of a fluorescently labeled ATP-competitive tracer to the kinase. A europium-labeled anti-tag antibody that binds to the kinase serves as the FRET donor, and the tracer acts as the acceptor. Binding of an inhibitor or activator to the kinase displaces the tracer, leading to a decrease in the FRET signal.

Materials:

-

ULK1, human, recombinant (e.g., with a GST or His tag)

-

LanthaScreen® Eu-anti-Tag Antibody (specific to the kinase tag)

-

LanthaScreen® Kinase Tracer (a suitable tracer for ULK1 needs to be empirically determined)

-

Test compound (this compound)

-

Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

384-well microplate

Procedure:

-

Reagent Preparation:

-

Prepare a 2X solution of ULK1 and a 2X solution of the Eu-anti-Tag antibody in kinase buffer. Mix equal volumes to create a 2X kinase/antibody solution.

-

Prepare a 4X solution of the kinase tracer in kinase buffer.

-

Prepare a 4X serial dilution of this compound in kinase buffer.

-

-

Assay Assembly:

-

To the wells of a 384-well plate, add 4 µL of the 4X this compound serial dilution.

-

Add 8 µL of the 2X kinase/antibody mixture to each well.

-

Add 4 µL of the 4X tracer solution to each well.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 615 nm (Eu donor) and 665 nm (tracer acceptor) following excitation at approximately 340 nm.

-

-

Data Analysis:

-

Calculate the emission ratio (665 nm / 615 nm).

-

Plot the emission ratio against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀, which can be converted to a Ki value.

-

ADP-Glo™ Kinase Assay

This is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity. It is particularly useful for determining the EC₅₀ of kinase activators.[2][3]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP produced is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.

Materials:

-

ULK1 Kinase Enzyme System (containing ULK1, substrate, and reaction buffer)

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Test compound (this compound)

-

ATP

-

White, opaque 384-well microplates

Procedure:

-

Kinase Reaction:

-

Prepare a reaction mixture containing ULK1 kinase, its substrate, and varying concentrations of this compound in the provided reaction buffer.

-

Initiate the reaction by adding ATP.

-

Incubate at room temperature for a predetermined time (e.g., 60 minutes).

-

-

ATP Depletion:

-

Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

ADP Detection:

-

Add Kinase Detection Reagent to each well to convert the ADP to ATP and initiate the luciferase reaction.

-

Incubate at room temperature for 30-60 minutes.

-

-

Measurement and Analysis:

-

Measure the luminescence using a plate-reading luminometer.

-

Plot the luminescence against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction.

Principle: A solution of the ligand is titrated into a solution of the protein in the sample cell of a microcalorimeter. The heat released or absorbed upon binding is measured relative to a reference cell.

Materials:

-

Purified ULK1 protein

-

This compound

-

Identical buffer for both protein and ligand (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl), degassed

-

ITC instrument

Procedure:

-

Sample Preparation:

-

Thoroughly dialyze the purified ULK1 against the chosen ITC buffer.

-

Dissolve this compound in the same final dialysis buffer. Ensure the concentration of any co-solvent (like DMSO) is identical in both the protein and ligand solutions.

-

Accurately determine the concentrations of both ULK1 and this compound.

-

-

Instrument Setup:

-

Load the ULK1 solution into the sample cell and the this compound solution into the injection syringe.

-

Equilibrate the system to the desired temperature.

-

-

Titration:

-

Perform a series of small injections of the this compound solution into the ULK1 solution, with sufficient time between injections for the system to return to thermal equilibrium.

-

-

Data Analysis:

-

Integrate the heat flow for each injection to obtain the heat change per mole of injectant.

-

Plot the heat change against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

Conclusion

This compound is a potent activator of ULK1 with a high binding affinity. Understanding the quantitative aspects of this interaction and the methodologies used to measure it is crucial for researchers in the fields of autophagy and drug discovery. The experimental protocols provided in this guide offer a framework for the characterization of similar small molecule-kinase interactions. The visualization of the ULK1 signaling pathway highlights the central role of this kinase in autophagy and the potential therapeutic implications of its activation by compounds such as this compound.

References

(Rac)-BL-918: A Technical Guide to its Cytoprotective Mechanisms

For Researchers, Scientists, and Drug Development Professionals

(Rac)-BL-918 has emerged as a significant small molecule activator of UNC-51-like kinase 1 (ULK1), a critical initiator of autophagy. Its potent cytoprotective effects, demonstrated across various preclinical models of neurodegenerative diseases, have positioned it as a promising therapeutic candidate. This technical guide provides an in-depth overview of the core mechanisms, quantitative data from key studies, detailed experimental protocols, and visual representations of the signaling pathways involved in this compound-mediated cellular protection.

Core Mechanism of Action: Induction of Cytoprotective Autophagy and Mitophagy

This compound exerts its primary cytoprotective effects by directly activating ULK1, a serine/threonine kinase that plays a pivotal role in the initiation of the autophagy cascade. This activation leads to the clearance of toxic protein aggregates and damaged organelles, thereby mitigating cellular stress and promoting survival.[1][2][3][4]

The downstream effects of ULK1 activation by BL-918 are multifaceted and include:

-

ULK1-Dependent Autophagy: BL-918 induces autophagy in a ULK1-dependent manner, leading to the sequestration of cellular debris and misfolded proteins within double-membraned vesicles known as autophagosomes.[1] These autophagosomes then fuse with lysosomes to degrade their contents, a process essential for cellular homeostasis.

-

PINK1/Parkin-Mediated Mitophagy: In the context of mitochondrial dysfunction, a hallmark of many neurodegenerative diseases, BL-918 has been shown to activate the PINK1/Parkin signaling pathway. This pathway is crucial for the selective removal of damaged mitochondria (mitophagy), a specialized form of autophagy. BL-918 triggers the accumulation of PINK1 on the outer mitochondrial membrane, which in turn recruits Parkin to initiate the engulfment and degradation of the dysfunctional mitochondria.

-

Alleviation of Oxidative Stress and Apoptosis: By promoting the clearance of damaged mitochondria, a primary source of reactive oxygen species (ROS), BL-918 effectively reduces oxidative stress. Furthermore, it has been observed to modulate the expression of key apoptosis-related proteins, such as increasing the levels of anti-apoptotic Bcl-2 and Bcl-xl while decreasing the expression of pro-apoptotic Bax and Cleaved Caspase-3.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the cytoprotective effects of this compound.

Table 1: In Vitro Efficacy of BL-918

| Cell Line | Disease Model | Treatment and Concentration | Key Findings | Reference |

| hSODG93A-NSC34 | Amyotrophic Lateral Sclerosis (ALS) | 5 µM and 10 µM BL-918 | Dose-dependent induction of ULK1-dependent autophagy and elimination of toxic SOD1 aggregates. | |

| SH-SY5Y | Parkinson's Disease (PD) | MPP+-treated | Displayed a cytoprotective effect. |

Table 2: In Vivo Efficacy of BL-918

| Animal Model | Disease Model | Administration Route and Dosage | Key Findings | Reference |

| SODG93A mice | Amyotrophic Lateral Sclerosis (ALS) | 40 mg/kg and 80 mg/kg, b.i.d., i.g. | Dose-dependently prolonged lifespan, improved motor function, and enhanced clearance of SOD1 aggregates in the spinal cord and cerebral cortex. | |

| Rats | Subarachnoid Hemorrhage (SAH) | Not specified | Improved both short-term and long-term neurological impairments and reduced oxidative stress. | |

| MPTP-induced mice | Parkinson's Disease (PD) | Not specified | Mitigated PD progression in a PINK1-dependent manner. | |

| Rats | Pharmacokinetics | 50 mg/kg, intragastrically and intravenously | BL-918 and its metabolites (M8 and M10) were detected in the spinal cord and brain. |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for assessing the effects of this compound.

Caption: ULK1-Dependent Autophagy Pathway activated by this compound.

Caption: PINK1/Parkin-Mediated Mitophagy Pathway initiated by this compound.

Caption: General Experimental Workflow for Evaluating this compound.

Experimental Protocols

This section provides a detailed methodology for key experiments cited in the literature to facilitate the replication and further investigation of this compound's effects.

Western Blot Analysis for Autophagy Markers

Objective: To quantify the expression levels of key autophagy-related proteins (e.g., LC3-II, p62, p-ULK1) following BL-918 treatment.

Methodology:

-

Cell Lysis: Treated cells or homogenized tissue samples are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (typically 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-LC3B, anti-p62, anti-phospho-ULK1, anti-ULK1, anti-GAPDH).

-

Washing: The membrane is washed three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software.

Immunofluorescence for Mitophagy Assessment

Objective: To visualize the colocalization of mitochondria with autophagosomes, an indicator of mitophagy.

Methodology:

-

Cell Culture and Treatment: Cells are grown on glass coverslips and treated with BL-918.

-

Mitochondrial Staining: Cells are incubated with a mitochondrial marker (e.g., MitoTracker Red CMXRos) according to the manufacturer's protocol.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

-

Blocking: Non-specific binding sites are blocked with a blocking buffer (e.g., 5% BSA in PBS).

-

Primary Antibody Incubation: Cells are incubated with a primary antibody against an autophagosome marker (e.g., anti-LC3B) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG).

-

Nuclear Staining and Mounting: Nuclei are counterstained with DAPI, and the coverslips are mounted onto microscope slides.

-

Imaging: Images are acquired using a confocal microscope, and colocalization analysis is performed to quantify the extent of mitophagy.

In Vivo Pharmacokinetic Studies in Rats

Objective: To determine the pharmacokinetic profile of BL-918 and its metabolites.

Methodology:

-

Animal Dosing: Male rats are administered BL-918 (e.g., 50 mg/kg) either intragastrically or intravenously.

-

Sample Collection: Blood samples are collected at various time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours) from the external jugular vein. Tissues such as the brain and spinal cord are collected at the end of the study.

-

Sample Processing: Plasma is separated by centrifugation. Tissues are homogenized.

-

Sample Analysis: The concentrations of BL-918 and its metabolites in plasma and tissue homogenates are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Parameter Calculation: Key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life, are calculated using appropriate software.

This in-depth guide provides a comprehensive foundation for understanding and further exploring the cytoprotective effects of this compound. The provided data, pathways, and protocols are intended to support ongoing research and development efforts in the field of neurodegenerative disease therapeutics.

References

- 1. BL-918, a small-molecule activator of ULK1, induces cytoprotective autophagy for amyotrophic lateral sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BL-918, a small-molecule activator of ULK1, induces cytoprotective autophagy for amyotrophic lateral sclerosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Small-Molecule Activator of UNC-51-Like Kinase 1 (ULK1) That Induces Cytoprotective Autophagy for Parkinson's Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

(Rac)-BL-918 experimental protocol for cell culture

(Rac)-BL-918 is a racemic mixture containing the potent UNC-51-like kinase 1 (ULK1) activator, BL-918.[1][2][3] It serves as a valuable research tool for inducing cytoprotective autophagy in vitro and in vivo.[1][2] These application notes provide detailed protocols and guidelines for the use of this compound in cell culture experiments aimed at studying autophagy and its related signaling pathways.

Mechanism of Action

This compound, through its active component BL-918, directly activates ULK1, a serine/threonine kinase that plays a pivotal role in the initiation of the autophagy cascade. ULK1 activation initiates a signaling pathway that leads to the formation of autophagosomes, which sequester and degrade cellular components. This process is crucial for maintaining cellular homeostasis and has been implicated in various diseases, including neurodegenerative disorders like Parkinson's disease.

Quantitative Data Summary

The following tables summarize the key quantitative data for the active component, BL-918, in various cell-based assays. Researchers should consider these values as a starting point for optimizing their experiments with this compound.

| Parameter | Value | Cell Line | Reference |

| EC50 | 24.14 nM | Cell-free assay | |

| KD | 0.719 µM | Cell-free assay |

| Cell Line | Concentration Range | Treatment Duration | Observed Effect | Reference |

| SH-SY5Y (Neuron-like) | 0.5 - 50 µM | 24 hours | Partial reversal of MPP+-induced cell death | |

| SH-SY5Y (Neuron-like) | 5 µM | 6 - 36 hours | Time-dependent increase in LC3-II and Beclin-1 expression | |

| hSODG93A-NSC34 | 5 - 10 µM | Not Specified | Dose-dependent induction of ULK1-dependent autophagy |

Experimental Protocols

Preparation of this compound Stock Solution

This compound is readily soluble in dimethyl sulfoxide (DMSO).

-

Reconstitution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in sterile DMSO.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

General Cell Culture Treatment Protocol

This protocol provides a general guideline for treating adherent cell lines with this compound.

-

Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution to the desired final concentration in pre-warmed, fresh cell culture medium. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control (typically ≤ 0.1%).

-

Treatment: Remove the old medium from the cells and replace it with the medium containing the appropriate concentration of this compound or vehicle control.

-

Incubation: Incubate the cells for the desired duration (e.g., 6, 12, 24, or 36 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as Western blotting, immunofluorescence, or cell viability assays.

Western Blot Analysis of Autophagy Markers

This protocol is designed to assess the induction of autophagy by measuring the levels of key autophagy-related proteins.

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay or a similar method.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with primary antibodies against autophagy markers such as LC3B (to detect the conversion of LC3-I to LC3-II), Beclin-1, and p-ULK1. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

ULK1 Signaling Pathway in Autophagy Induction

Caption: ULK1 activation by this compound and downstream signaling.

General Experimental Workflow for this compound

Caption: A typical workflow for in vitro experiments with this compound.

References

Application Notes and Protocols for (Rac)-BL-918 In Vivo Administration in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-BL-918 is a potent, orally active small molecule activator of UNC-51-like kinase 1 (ULK1), a key initiator of autophagy. By inducing cytoprotective autophagy, this compound has demonstrated therapeutic potential in preclinical mouse models of neurodegenerative diseases, including Parkinson's Disease (PD) and Amyotrophic Lateral Sclerosis (ALS). These application notes provide detailed protocols for the in vivo administration of this compound in mice, covering dosage, vehicle formulation, and experimental procedures for evaluating its efficacy.

Mechanism of Action

This compound functions by directly activating ULK1, which in turn phosphorylates downstream targets to initiate the formation of autophagosomes. This process facilitates the clearance of misfolded protein aggregates and damaged organelles, which are pathological hallmarks of many neurodegenerative disorders. The activation of the ULK1 signaling pathway by this compound helps restore cellular homeostasis and protect neurons from degeneration.

ULK1 Signaling Pathway in Autophagy Induction

Application Notes and Protocols for (Rac)-BL-918 in SH-SY5Y Cells

For Researchers, Scientists, and Drug Development Professionals

(Rac)-BL-918 is a potent activator of UNC-51-like kinase 1 (ULK1), a key initiator of autophagy. These application notes provide detailed protocols for the use of this compound in the human neuroblastoma SH-SY5Y cell line, a widely used model in neurobiology research, particularly for neurodegenerative diseases like Parkinson's disease. This document outlines procedures for assessing the compound's effects on cell viability, its neuroprotective properties, and its ability to induce autophagy.